N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide (CAS: 922482-31-3) is a synthetic piperidine-4-carboxamide derivative with a molecular formula of C₂₁H₂₀ClN₃O₅S and a molecular weight of 461.91 g/mol . Its structure features a benzofuran moiety substituted with a carbamoyl group at position 2 and a 4-chlorobenzenesulfonyl group attached to the piperidine ring. The compound is primarily utilized in biochemical research, though its specific biological targets remain under investigation.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c22-14-5-7-15(8-6-14)31(28,29)25-11-9-13(10-12-25)21(27)24-18-16-3-1-2-4-17(16)30-19(18)20(23)26/h1-8,13H,9-12H2,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJFSGUQIUZUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure
The compound can be represented by the following structure:
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a related benzofuran-based compound demonstrated potent activity against various cancer cell lines such as HCC1806, HeLa, and A549. The mechanism involved apoptosis induction and inhibition of VEGFR-2 kinase activity, with an IC50 value of 5.93 μmol/L for HCC1806 cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|---|
| 4g | HCC1806 | 5.93 | Apoptosis Induction |
| 4g | HeLa | 5.61 | Apoptosis Induction |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar benzofuran derivatives has shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . The presence of the piperidine moiety is particularly relevant as compounds containing this nucleus have been associated with various bioactivities, including antibacterial effects .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 9 | 2.50 | E. coli |
| 11b | 10 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been evaluated in several studies. These compounds have shown significant HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating their capability to mitigate inflammatory responses .
Case Studies
- VEGFR-2 Inhibition : A study highlighted the effectiveness of a benzofuran derivative in inhibiting VEGFR-2, a key target in cancer therapy. The derivative showed a significant binding affinity and induced apoptosis in cancer cell lines, suggesting that similar compounds may possess comparable anticancer activities .
- Antimicrobial Efficacy : Research focused on benzofuran-pyrazole compounds demonstrated notable antimicrobial effects against several bacterial strains, reinforcing the hypothesis that modifications in the benzofuran structure can enhance biological activity, including antibacterial properties .
Comparison with Similar Compounds
Structural Features Influencing Bioactivity
Benzofuran vs. Benzothiazole/Aromatic Moieties :
The target compound’s 2-carbamoylbenzofuran group provides hydrogen-bonding capability via the carbamoyl (-CONH₂) group, which is absent in the benzothiazole-based analog (CAS: 941962-26-1) . Benzofuran’s oxygen heterocycle may enhance solubility compared to benzothiazole’s sulfur-containing ring, which could improve metabolic stability .- Sulfonamide vs. In contrast, A939572’s 2-chlorophenoxy group may favor hydrophobic interactions in kinase binding pockets .
Substituent Effects on Molecular Weight and Lipophilicity :
The target compound’s higher molecular weight (461.91 vs. 387.86–450.0 g/mol) and polar sulfonyl group suggest reduced membrane permeability compared to A939572 but improved water solubility relative to naphthalene-containing analogs .
Functional Implications
- SARS-CoV-2 Inhibition: While the target compound’s activity against viral targets is unconfirmed, structurally related derivatives (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) demonstrate nanomolar inhibition of SARS-CoV-2 proteases, attributed to their bulky aromatic substituents . The absence of naphthalene in the target molecule may limit similar efficacy.
Kinase Inhibition :
A939572’s methylcarbamoylphenyl group is critical for ATP-competitive kinase binding . The target compound’s benzofuran-carbamoyl motif could mimic this interaction but may require optimization for selectivity.
Limitations and Opportunities
- The target compound’s lack of reported biological data limits direct functional comparisons. However, its unique sulfonamide-benzofuran hybrid structure offers a novel scaffold for targeting sulfonamide-dependent enzymes or receptors.
- Further studies should prioritize assays against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) and structural optimization to balance solubility and permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
